Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate
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Overview
Description
Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate is a chemical compound with the molecular formula C16H20ClNO4 and a molecular weight of 325.787 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate typically involves the esterification of cyclohexanol with 2-[(3-chlorophenyl)carbamoyloxy]propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are employed under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl 2-[(4-chlorophenyl)carbamoyloxy]propanoate
- Cyclohexyl 2-[(3-bromophenyl)carbamoyloxy]propanoate
- Cyclohexyl 2-[(3-fluorophenyl)carbamoyloxy]propanoate
Uniqueness
Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
6328-37-6 |
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Molecular Formula |
C16H20ClNO4 |
Molecular Weight |
325.79 g/mol |
IUPAC Name |
cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate |
InChI |
InChI=1S/C16H20ClNO4/c1-11(15(19)22-14-8-3-2-4-9-14)21-16(20)18-13-7-5-6-12(17)10-13/h5-7,10-11,14H,2-4,8-9H2,1H3,(H,18,20) |
InChI Key |
HYOWHFTWLDKFIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1CCCCC1)OC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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